4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives are involved in chemical reactions such as reductive amination, demonstrating their utility in synthesizing secondary and tertiary amines. These compounds are significant in developing pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
- The compound has been used to synthesize Schiff bases and exhibits antimicrobial properties. Its derivatives demonstrate significant activity against various microorganisms, highlighting its potential in antimicrobial research (Puthran et al., 2019).
Medical and Pharmacological Research
- Derivatives of 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine have been explored for their potential in medical imaging, particularly in studying cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
- Some derivatives have shown promising antibacterial activity, potentially leading to new antibacterial agents. This indicates the compound's relevance in developing novel treatments for bacterial infections (Shingare et al., 2017).
Material Science and Engineering
- Compounds related to 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine have been utilized in material science, particularly in modifying poly vinyl alcohol/acrylic acid hydrogels. These modifications have applications in creating materials with enhanced antibacterial and antifungal properties, suitable for medical applications (Aly & El-Mohdy, 2015).
Corrosion Protection
- Derivatives of this compound have been studied for their effectiveness in protecting mild steel against corrosion, indicating its potential use in industrial applications (Paul, Yadav, & Obot, 2020).
properties
IUPAC Name |
4-fluoro-5-(4-methoxyphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-7-4-2-6(3-5-7)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFJUAPAICPYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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